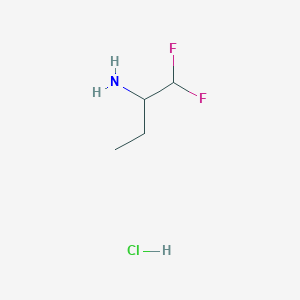

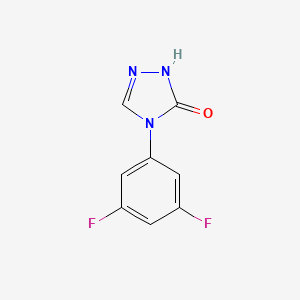

![molecular formula C14H19N B1653454 8-アザビシクロ[3.2.1]オクタン, 8-メチル-3-フェニル- CAS No. 185099-63-2](/img/structure/B1653454.png)

8-アザビシクロ[3.2.1]オクタン, 8-メチル-3-フェニル-

概要

説明

The 8-methyl-8-azabicyclo[3.2.1]octane is a bridged bicyclic N-containing compound . It is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

The 8-methyl-8-azabicyclo[3.2.1]octane has a tropane ring system, which is an important substructure in a number of natural products and synthetic compounds of biological and medicinal importance .Chemical Reactions Analysis

The asymmetric cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system have been reported . These cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .Physical And Chemical Properties Analysis

The physical and chemical properties of 8-methyl-8-azabicyclo[3.2.1]octane include a density of 0.9±0.1 g/cm3, boiling point of 166.0±0.0 °C at 760 mmHg, vapour pressure of 1.8±0.3 mmHg at 25°C, enthalpy of vaporization of 40.2±3.0 kJ/mol, flash point of 42.2±0.0 °C, and index of refraction of 1.488 .作用機序

Target of Action

The primary target of 8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl- is the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

Mode of Action

The compound interacts with its targets by being a part of the central core of the tropane alkaloids

Biochemical Pathways

The compound affects the biochemical pathways associated with tropane alkaloids

Result of Action

The compound exhibits good nematicidal activities against Meloidogyne incognita . One of the compounds, 8-methyl-8-azabicyclo-[3.2.1]octan-3-one-O-((3-(4-nitrophenyl)-4,5-dihydroisoxazol-5-yl)methyl)oxime, showed the best nematicidal activities with 55.6% at a concentration of 1 mg/L .

実験室実験の利点と制限

QNB has several advantages and limitations for lab experiments. The advantages of QNB are its high potency and selectivity for the muscarinic acetylcholine receptor subtypes. This property of QNB makes it an ideal tool for studying the structure and function of acetylcholine receptors. The limitations of QNB are its potential toxicity and the need for specialized equipment and expertise to handle the compound safely. QNB is a potent anticholinergic agent, and it can cause adverse effects such as dry mouth, blurred vision, and confusion. Therefore, proper safety precautions must be taken when handling QNB.

将来の方向性

There are several future directions for research on QNB. One direction is to study the role of acetylcholine receptors in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to develop new compounds that can selectively target specific subtypes of acetylcholine receptors. These compounds can be used as potential therapeutic agents for various diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of QNB in humans. This information can be used to develop new drugs that can target specific subtypes of acetylcholine receptors with minimal side effects.

Conclusion:

In conclusion, 8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl- or QNB is a bicyclic compound that has been extensively used as a research tool to study the physiology and pharmacology of acetylcholine receptors. QNB has various biochemical and physiological effects on the body, and it has several advantages and limitations for lab experiments. The future directions for research on QNB are vast, and they have the potential to lead to new therapeutic agents for various diseases.

科学的研究の応用

有機化学における合成手法

8-アザビシクロ[3.2.1]オクタン骨格は、様々な生物活性で知られているトロパンアルカロイドのファミリーの中心となっています。 研究は、この構造を立体選択的に調製することに向けられており、これらの生物学的に活性な化合物を合成するために不可欠です .

医薬品用途

この骨格は、医薬品合成における重要な中間体として役立ちます。 そのユニークな構造は、特にトロパンアルカロイドが重要な役割を果たす中枢神経系の障害の領域において、潜在的な治療効果を持つ化合物を創製するために活用されます .

農薬研究

農薬研究では、8-アザビシクロ[3.2.1]オクタン骨格は、農薬や除草剤として役立つ化合物を開発するために使用されており、作物の保護と食料安全保障に貢献しています .

染料分野

この化合物の用途は染料分野にも及び、様々な産業用途のための染料や顔料を製造する中間体として使用されます .

創薬

この骨格の窒素含有ヘテロ環は、創薬において大きな可能性を秘めています。 いくつかの全合成において、重要な合成中間体として適用されており、そのユニークな構造は、医薬品化学者にとって、機会と課題の両方をもたらします .

不斉合成

この化合物は、不斉1,3-双極子環状付加などの不斉合成プロセスで使用されており、これは、高いエナンチオマー過剰率で光学活性物質を生成するために重要です .

Safety and Hazards

The safety information for 8-methyl-8-azabicyclo[3.2.1]octane includes hazard statements such as H226 - H315 - H319 - H335 . Precautionary statements include P210 - P302 + P352 - P305 + P351 + P338 . It is classified as Eye Irrit. 2 - Flam. Liq. 3 - Skin Irrit. 2 - STOT SE 3, and its target organs include the respiratory system .

生化学分析

Biochemical Properties

8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in neurotransmitter synthesis and degradation, such as acetylcholinesterase and monoamine oxidase . These interactions can modulate the levels of neurotransmitters in the brain, affecting neuronal signaling and function. Additionally, 8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl- can bind to specific receptors, such as the nicotinic acetylcholine receptor, altering its conformation and activity .

Cellular Effects

The effects of 8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl- on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, 8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl- can affect the expression of genes related to neurotransmitter synthesis and release, thereby impacting neuronal communication and plasticity . In terms of cellular metabolism, this compound can alter the activity of metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of 8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl- involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, it can inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft and enhanced cholinergic signaling . Additionally, 8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl- can activate or inhibit various signaling pathways, resulting in changes in gene expression and cellular responses . These molecular interactions are critical for understanding the compound’s effects on cellular function and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl- can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . The long-term effects of 8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl- on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to changes in gene expression and cellular metabolism, which may have implications for its therapeutic use .

Dosage Effects in Animal Models

The effects of 8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl- vary with different dosages in animal models. At low doses, this compound can enhance cognitive function and memory by modulating neurotransmitter levels and signaling pathways . At high doses, it can exhibit toxic effects, such as neurotoxicity and hepatotoxicity . These dosage-dependent effects are important for determining the therapeutic window and safety profile of 8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl-.

Metabolic Pathways

8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl- is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the pharmacokinetics and pharmacodynamics of 8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl-, affecting its efficacy and safety.

特性

IUPAC Name |

8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N/c1-15-13-7-8-14(15)10-12(9-13)11-5-3-2-4-6-11/h2-6,12-14H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZDEVKDDGMADS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00388855 | |

| Record name | 8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

185099-63-2 | |

| Record name | 8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

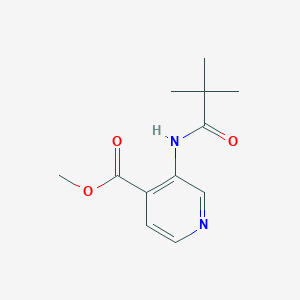

![{[(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B1653375.png)

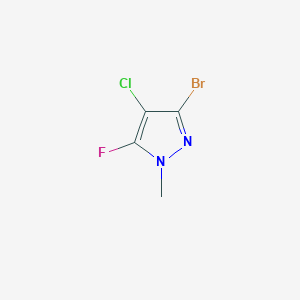

![Methyl (3aR,7aS)-2-benzyl-5-methyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B1653376.png)

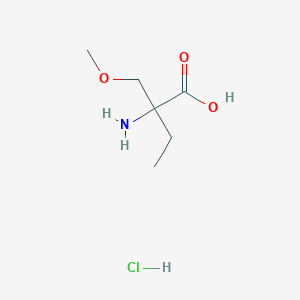

![{[(2S,4S)-4-fluoro-1-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B1653377.png)

![[(2S,4S)-4-fluoro-1-(thiophen-2-ylmethyl)pyrrolidin-2-yl]methanamine](/img/structure/B1653378.png)

![tert-Butyl (2S,3R)-3-amino-6-oxo-[2,4'-bipiperidine]-1'-carboxylate](/img/structure/B1653379.png)

![tert-butyl (1R,2S,6R,7S)-4,10-diazatricyclo[5.2.1.02,6]decane-10-carboxylate](/img/structure/B1653380.png)

![N-[2-(3-Bromo-5-methylphenoxy)ethyl]acetamide](/img/structure/B1653388.png)